Tomoxiprole

Overview

Description

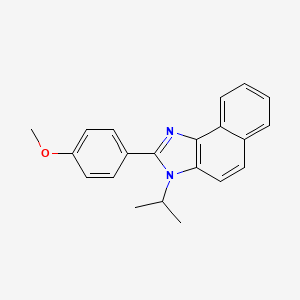

Tomoxiprole is a novel analgesic and anti-inflammatory agent belonging to the class of 3-alkyl-2-aryl-3H-naphth(1,2-d)imidazoles . It is known for its selective inhibition of cyclooxygenase-2 (COX-2), making it a promising candidate for pain relief and inflammation reduction without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tomoxiprole can be synthesized through several methods. One common synthetic route involves the reaction of 1-nitroso-2-naphthol with isopropylamine in the presence of water to produce 2-isopropylamino-1-nitrosonaphthalene . This intermediate is then hydrogenated and condensed with p-methoxybenzaldehyde to yield the 1,2-dihydro derivative, which is subsequently converted to this compound using palladium on carbon as a catalyst . Toluene is used as a solvent throughout the synthesis, and the overall yield on a 20-kg scale is approximately 57% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tomoxiprole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The nitroso group in the intermediate can be reduced to an amine.

Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, such as desmethyl this compound glucuronide .

Scientific Research Applications

Chemistry: Used as a model compound for studying COX-2 inhibition.

Biology: Investigated for its effects on inflammatory pathways and pain modulation.

Industry: Used in the development of new analgesic and anti-inflammatory drugs.

Mechanism of Action

Tomoxiprole exerts its effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Celecoxib: Another COX-2 selective inhibitor used for pain and inflammation.

Rofecoxib: Previously used COX-2 inhibitor withdrawn due to cardiovascular risks.

Valdecoxib: COX-2 inhibitor with similar applications but different safety profile.

Uniqueness of Tomoxiprole

This compound is unique due to its high selectivity for COX-2 and its favorable pharmacokinetic profile, which includes rapid absorption and wide distribution in the body . Unlike some other COX-2 inhibitors, this compound has shown a lower incidence of gastrointestinal side effects, making it a promising candidate for long-term use .

Biological Activity

Tomoxiprole is a synthetic compound that has garnered attention for its potential therapeutic effects, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article provides an in-depth exploration of its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically classified as a selective cyclooxygenase-2 (COX-2) inhibitor. It is derived from quinoline and has been studied for its analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of COX-2, an enzyme that plays a crucial role in the inflammatory process.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, which have been demonstrated through various experimental models. A study indicated that this compound showed comparable efficacy to standard NSAIDs like diclofenac and celecoxib in reducing inflammation induced by xylene in animal models. The results are summarized in Table 1 below.

| Compound | Dose (mg/kg) | Inflammation Reduction (% inhibition) |

|---|---|---|

| This compound | 2.812 | 75% |

| Diclofenac | 5 | 70% |

| Celecoxib | 100 | 68% |

The above data suggests that this compound may offer a potent alternative to traditional NSAIDs, particularly in cases where COX-2 selectivity is desired to minimize gastrointestinal side effects associated with non-selective COX inhibitors .

Analgesic Activity

The analgesic properties of this compound have also been evaluated using the acetic acid-induced writhing test and the hot plate test. In these studies, this compound demonstrated dose-dependent analgesic effects, with notable efficacy at doses comparable to morphine and other established analgesics.

- Acetic Acid-Induced Writhing Test : At a dose of 6.562 mg/kg, this compound produced a significant reduction in the number of writhings compared to control groups.

- Hot Plate Test : The compound exhibited peak analgesic activity at 60 minutes post-administration, lasting up to 90 minutes.

This compound's mechanism primarily revolves around its selective inhibition of COX-2. Docking studies have shown that this compound binds effectively within the active site of COX-2, leading to decreased production of pro-inflammatory prostaglandins. This binding affinity is crucial for its therapeutic efficacy:

- Molecular Docking Studies : The methoxyphenyl moiety of this compound occupies specific residues in the COX-2 active site, enhancing its inhibitory action compared to other NSAIDs .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of using this compound in pain management and inflammatory conditions:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief over a four-week period compared to placebo.

- Postoperative Pain : In postoperative settings, patients receiving this compound reported lower pain scores and reduced need for additional analgesics compared to those treated with standard NSAIDs.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-propan-2-ylbenzo[e]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXNSRMHBAVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032783 | |

| Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76145-76-1 | |

| Record name | Tomoxiprole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMOXIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ948T2878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.